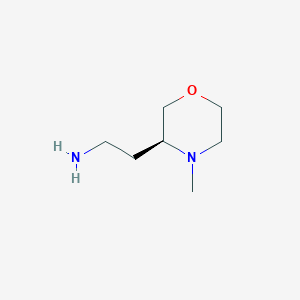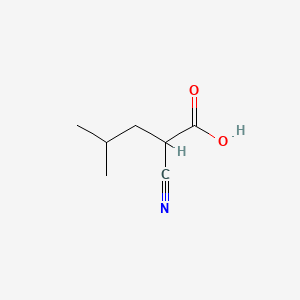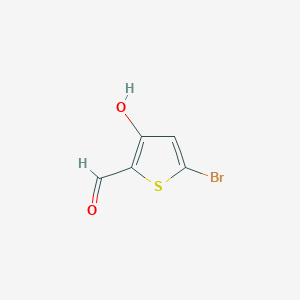
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde is a chemical compound with the molecular formula C15H12ClFO2 It is a derivative of benzaldehyde, featuring both chloro and fluoro substituents on the benzyl group, and a methoxy group on the benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 5-methylsalicylaldehyde in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide would yield 2-((2-methoxy-6-fluorobenzyl)oxy)-5-methylbenzaldehyde.
Scientific Research Applications
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-Chloro-6-fluorobenzaldehyde
- 2-((2-Chloro-6-fluorobenzyl)oxy)benzenesulfonyl chloride
Uniqueness
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The methoxy group on the benzaldehyde ring also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12ClFO2 |
|---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H12ClFO2/c1-10-5-6-15(11(7-10)8-18)19-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
InChI Key |
QFYCCMVWJUKWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)

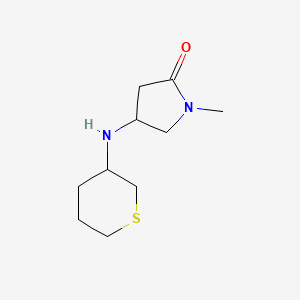

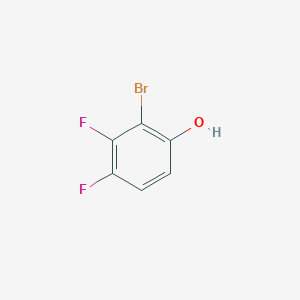
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
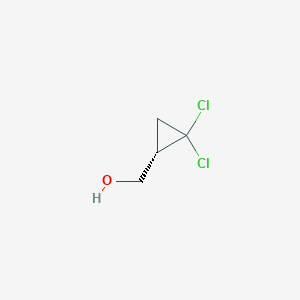
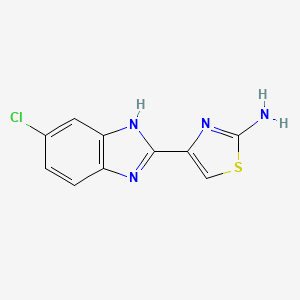
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
